2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylpiperazine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline: This compound shares a similar structure but lacks the sulfonylbenzamide group.
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid: This compound has an ethoxy group instead of a methoxy group.
2-(4-Methylpiperazin-1-yl)cyclopentanol: This compound contains a cyclopentanol group instead of the benzamide moiety.
Uniqueness
2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonylbenzamide moiety is particularly important for its interaction with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15-5-7-16(8-6-15)21(18,19)10-3-4-12(20-2)11(9-10)13(14)17/h3-4,9H,5-8H2,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLIRGTJDFPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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